Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and a dihydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydroxyethyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyethyl side chain can yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and alcohols.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the morpholine ring and dihydroxyethyl side chain.
Morpholine-4-carboxylate: Contains the morpholine ring but lacks the tert-butyl group and dihydroxyethyl side chain.
Dihydroxyethyl derivatives: Compounds with similar dihydroxyethyl side chains but different core structures.
Uniqueness
Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate is unique due to the combination of its tert-butyl group, morpholine ring, and dihydroxyethyl side chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)9(14)6-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPZWTLRMCMTAN-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1[C@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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